methyl 4-({[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}formamido)benzoate
Description
Methyl 4-({[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}formamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoylformamido linker. This linker connects to a 2-methoxyethyl group bearing a 5-chlorothiophene moiety. The compound’s structure integrates multiple functional groups:
- Benzoate ester: Enhances lipophilicity, influencing membrane permeability and metabolic stability.
- Chlorothiophene: A halogenated heterocycle known for modulating electronic properties and bioactivity.
Properties
IUPAC Name |
methyl 4-[[2-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-24-12(13-7-8-14(18)26-13)9-19-15(21)16(22)20-11-5-3-10(4-6-11)17(23)25-2/h3-8,12H,9H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWUDOICABGZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 5-chlorothiophene-2-carboxylic acid with 2-methoxyethylamine to form an intermediate amide. This intermediate is then reacted with methyl 4-formamidobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}formamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 4-({[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}formamido)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-({[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors or ion channels, modulating their activity and resulting in analgesic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties can be inferred through comparison with analogs. Key structural analogs and their distinguishing features are outlined below:
Methyl 4-[(5-Chloropyrimidin-2-yl)Carbamoyl]Benzoate ()
- Structure : Substituted pyrimidine ring instead of thiophene.
- Properties: Molecular Weight: ~318.7 g/mol (vs. ~423.9 g/mol for the target compound). Binding Interactions: Pyrimidines often participate in π-π stacking and hydrogen bonding, whereas chlorothiophene favors hydrophobic interactions .
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate ()
- Structure : Thiadiazole ring replaces thiophene; methoxy linker differs from carbamoylformamido.
- Properties: Molecular Weight: 369.4 g/mol. Bioactivity: Thiadiazoles are associated with antimicrobial and anticancer activity. The thiophene analog may exhibit distinct target selectivity due to electronic differences. Safety: Limited hazard data for this compound; chlorothiophene derivatives may pose unique toxicity risks due to halogenation .
Methyl N-4-[2-(5-Chloro-2-Methoxybenzamido)Ethyl]Benzenesulfonylcarbamate ()
- Structure : Sulfonylcarbamate group instead of benzoate ester; benzamide substituent.
- Properties :
Table 1: Structural and Property Comparison
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